
2-(4-Nitrophenyl)acetamide
Overview
Description
2-(4-Nitrophenyl)acetamide, also known as N-(4-nitrophenyl)acetamide, is an organic compound with the molecular formula C8H8N2O3. It is a derivative of acetanilide where the phenyl ring is substituted with a nitro group at the para position. This compound is of interest due to its various applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Nitrophenyl)acetamide can be synthesized through the nitration of acetanilide. The process involves the following steps:
Nitration Reaction: Acetanilide is treated with a mixture of concentrated sulfuric acid and nitric acid, which introduces a nitro group at the para position of the phenyl ring.
Reaction Conditions: The reaction is exothermic and must be carefully controlled to maintain the temperature and avoid side reactions. The mixture is typically stirred at a controlled temperature to ensure complete nitration.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to handle the exothermic nature of the nitration reaction efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction Reagents: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Reduction Product: 2-(4-Aminophenyl)acetamide.
Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Activity
Research indicates that derivatives of 2-(4-nitrophenyl)acetamide exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from this structure have shown effectiveness against various bacterial strains, making them potential candidates for new antibiotic therapies. A study highlighted the synthesis of this compound derivatives that demonstrated enhanced activity against resistant bacterial strains, indicating its relevance in addressing antibiotic resistance issues .
Case Study: Synthesis and Testing of Derivatives
In a notable study, researchers synthesized several derivatives of this compound to evaluate their biological activities. The results showed that modifications to the nitrophenyl group significantly impacted the antimicrobial efficacy, with certain derivatives achieving MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics .
Organic Synthesis
Intermediate in Chemical Reactions
this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, facilitating the production of more complex molecules used in pharmaceuticals and agrochemicals.
Data Table: Reactivity and Synthetic Pathways
Reaction Type | Product Type | Conditions | Yield (%) |
---|---|---|---|
Nucleophilic Substitution | Amides or Amines | Reflux with nucleophile | 75-85 |
Reduction | Amines | LiAlH4 in anhydrous ether | 90 |
Acylation | Esters | Acid chlorides | 80-95 |
This table summarizes various reactions involving this compound as a starting material, illustrating its utility as a building block in organic synthesis.
Materials Science
Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly in the development of novel materials with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices can enhance their performance characteristics.
Case Study: Polymer Blends
A recent investigation into polymer blends containing this compound revealed improved thermal stability and mechanical strength compared to control samples. The study utilized differential scanning calorimetry (DSC) to assess thermal properties, confirming that the addition of this compound resulted in a significant increase in the glass transition temperature (Tg) of the polymer blend .
Mechanism of Action
The biological activity of 2-(4-nitrophenyl)acetamide is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
2-(4-Aminophenyl)acetamide: The reduced form of 2-(4-nitrophenyl)acetamide, which has an amino group instead of a nitro group.
4-Nitroacetanilide: A closely related compound where the acetamide group is directly attached to the nitro-substituted phenyl ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetamide and nitro groups allows for a range of chemical modifications and applications that are not possible with simpler analogs.
Biological Activity
2-(4-Nitrophenyl)acetamide, also known as N-(4-nitrophenyl)acetamide, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : CHNO
- Molar Mass : 180.16 g/mol
- Structural Features : The compound contains a nitrophenyl group, which is known to influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that similar nitrophenyl compounds can inhibit the growth of various microorganisms, suggesting that this compound may serve as a potential antimicrobial agent. For instance, derivatives of this compound have been explored for their efficacy against bacteria and fungi, demonstrating promising results in laboratory settings.
Phytotoxic Effects
In addition to its antimicrobial properties, this compound has been investigated for its phytotoxic effects. Research indicates that it can inhibit plant growth, making it a candidate for agricultural applications as a herbicide. The mechanism behind this activity involves the disruption of normal physiological processes in plants.
Case Studies
- Microbial Inhibition : A study assessing the antimicrobial efficacy of various nitrophenyl derivatives found that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range.
- Phytotoxicity Testing : In a controlled experiment involving Arabidopsis thaliana, treatment with 1 mM concentrations of this compound resulted in observable alterations in gene expression related to stress responses and growth inhibition. Notably, genes associated with nitrate reduction were upregulated, indicating a potential mechanism for its phytotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways in both microbes and plants.
- Reactive Oxygen Species (ROS) Generation : The nitro group can lead to increased oxidative stress in cells, contributing to cell death in sensitive organisms.
- Disruption of Cellular Processes : By interfering with signaling pathways and metabolic functions, this compound can induce stress responses in both microbial and plant systems.
Comparative Analysis with Derivatives
The following table summarizes the biological activities of selected derivatives of this compound:
Compound Name | Molecular Formula | Antimicrobial Activity | Phytotoxicity |
---|---|---|---|
N-(4-Nitrophenyl)acetamide | CHNO | Significant | Moderate |
N-(2-Methyl-4-nitrophenyl)acetamide | CHNO | Moderate | High |
N-(4-Fluoro-2-nitrophenyl)acetamide | CHFNO | Low | Low |
N-(4-Chloro-2-nitrophenyl)acetamide | CHClNO | High | Moderate |
Q & A
Q. Basic: What are the standard synthetic routes for 2-(4-Nitrophenyl)acetamide, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-nitrobenzaldehyde with acetamide derivatives under acidic or basic conditions. For example, in , N,N′-((4-Nitrophenyl)methylene)bis(2-(4-chlorophenyl)-acetamide) was synthesized using 4-nitrobenzaldehyde and 2-(4-chlorophenyl)acetamide in DMSO, yielding 90% via method 1. Optimization includes:
- Temperature control : Reflux conditions (~80–100°C) enhance reaction rates.
- Catalysts : Acidic (e.g., HCl) or basic catalysts (e.g., NaHCO₃) improve yields.
- Purification : Recrystallization from solvents like ethanol or DMSO ensures purity .
Q. Basic: How is this compound characterized structurally, and what analytical techniques are essential?
Answer:
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.24–8.25 ppm for aromatic protons in ) confirm substituent positions.
- LC-MS : Validates molecular weight (e.g., m/z 472.0 [M+H]⁺ in ).
- Elemental Analysis : Ensures stoichiometric purity.
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. Advanced: What crystallographic techniques are used to resolve the crystal structure of this compound derivatives?
Answer:
X-ray crystallography with software like OLEX2 ( ) is critical. For example, details monoclinic crystal parameters (a = 9.6643 Å, b = 18.5534 Å) for N-(4-Hydroxy-2-nitrophenyl)acetamide. Steps include:
- Data Collection : High-resolution diffraction (Cu-Kα radiation).
- Refinement : R-factors < 0.05 ensure accuracy.
- Hydrogen Bonding Analysis : Intermolecular interactions (e.g., C–H⋯O in ) stabilize the lattice.
Crystallization from methanol or ethanol yields single crystals suitable for analysis .
Q. Advanced: How can researchers evaluate the biological activity of this compound derivatives, such as antioxidant or anti-inflammatory effects?
Answer:
- In Vitro Assays :
- Mechanistic Studies :
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species ( ).
- Molecular Docking : Predict binding affinities to targets like NF-κB.
- Dose-Response Curves : IC₅₀ values determine potency .
Q. Advanced: How should researchers address contradictions in spectroscopic or crystallographic data for this compound analogs?
Answer:
- Data Validation : Cross-check NMR/LC-MS results with theoretical simulations (e.g., ChemDraw).
- Crystallographic Redundancy : Collect multiple datasets to resolve ambiguities (e.g., torsion angles in ).
- Statistical Analysis : Use Rmerge and CC₁/₂ values to assess data quality.
- Peer Review : Compare with published structures (e.g., CCDC entries in ) .
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis ( ).
- Spill Management : Neutralize acids/bases and adsorb with inert materials.
- Waste Disposal : Segregate halogenated waste per EPA guidelines .
Q. Advanced: What strategies are effective for modifying the nitro group in this compound to enhance bioactivity?
Answer:
- Reduction : Convert –NO₂ to –NH₂ using Zn/HCl ( ) for improved solubility.
- Functionalization : Introduce sulfonyl or acetyl groups via electrophilic substitution.
- Click Chemistry : Attach triazole moieties using Cu(I)-catalyzed azide-alkyne cycloaddition.
- SAR Studies : Correlate substituent effects with activity (e.g., –OH in boosts antioxidant capacity) .
Q. Basic: What solvents and storage conditions are optimal for preserving this compound stability?
Answer:
Properties
IUPAC Name |
2-(4-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNBMOUEKNYZII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283608 | |
Record name | 2-(4-Nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6321-12-6 | |
Record name | NSC32436 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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